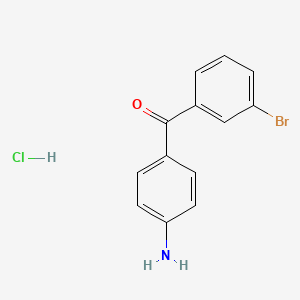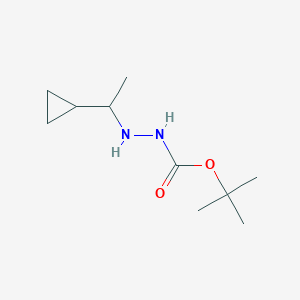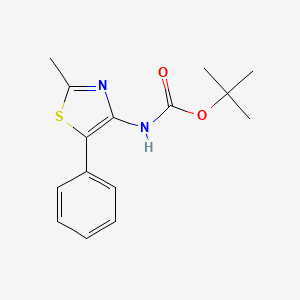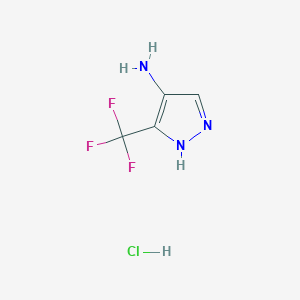
4-(3-bromobenzoyl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromobenzoyl)aniline hydrochloride, commonly referred to as 4-BBAH, is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
科学研究应用
4-BBAH is widely used in scientific research due to its versatility, stability, and low toxicity. It has been used in the synthesis of various organic compounds, such as amines, heterocycles, and polymers. It has also been used to study the structure and properties of proteins, peptides, and enzymes. Furthermore, 4-BBAH has been used in the synthesis of drugs and other pharmaceuticals, as well as in the development of diagnostic tests for various diseases.
作用机制
4-BBAH acts as an inhibitor of enzymes involved in the synthesis of proteins and peptides. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of the enzyme can be used to study the structure and properties of proteins, peptides, and enzymes.
Biochemical and Physiological Effects
4-BBAH has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-BBAH can inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In vivo studies have shown that 4-BBAH can inhibit the release of histamine, a chemical involved in allergic reactions. Furthermore, 4-BBAH has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
The main advantages of using 4-BBAH in laboratory experiments are its low toxicity and its wide range of applications. 4-BBAH is relatively stable and does not react with other compounds, making it ideal for use in a wide range of experiments. However, there are some limitations to using 4-BBAH in laboratory experiments. For instance, it can be difficult to obtain pure 4-BBAH due to its low solubility in water. Additionally, the reaction of 4-BBAH with other compounds can produce toxic by-products.
未来方向
There are a number of potential future directions for the use of 4-BBAH in scientific research. For instance, it could be used to develop new drugs and pharmaceuticals, as well as diagnostic tests for various diseases. Additionally, 4-BBAH could be used to study the structure and properties of proteins, peptides, and enzymes. Furthermore, 4-BBAH could be used to develop new synthetic methods for the synthesis of organic compounds. Finally, 4-BBAH could be used to study the effects of environmental pollutants on the human body.
合成方法
4-BBAH is synthesized from 4-bromobenzoic acid and aniline hydrochloride. The reaction takes place in an aqueous solution of sodium hydroxide and is catalyzed by a strong base, such as sodium hydroxide. The reaction proceeds in two steps, with the first step being the formation of the aniline salt and the second step being the formation of the 4-bromobenzoyl aniline hydrochloride.
属性
IUPAC Name |
(4-aminophenyl)-(3-bromophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO.ClH/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9;/h1-8H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJGMTXIMSLMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzoyl)aniline hydrochloride | |
CAS RN |
1803581-62-5 |
Source


|
| Record name | Methanone, (4-aminophenyl)(3-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1-hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)


![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)



![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)




